molecular formula C10H10N2O3 B101234 Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate CAS No. 16105-24-1

Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate

Cat. No. B101234
CAS RN: 16105-24-1
M. Wt: 206.2 g/mol
InChI Key: RFZCKRFBTMJGTK-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is a chemical compound that is part of the indazole family, which are heterocyclic aromatic organic compounds. Indazoles are characterized by a pyrazole ring fused to a benzene ring and are known for their various biological activities. The ethyl ester group at the 1-position of the indazole indicates that this compound is a derivative with potential for further chemical modifications.

Synthesis Analysis

The synthesis of indazole derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the reaction between 1H-indazol-3-ol and ethyl chloroacetate in ethanol leads to the formation of several ethyl esters, including the target compound . This process may involve nucleophilic substitution and ring expansion mechanisms. Additionally, the "click chemistry" approach using organic azides and terminal alkynes provides an efficient route to synthesize substituted triazoles, which are structurally related to indazoles .

Molecular Structure Analysis

The molecular structure of indazole derivatives can be elucidated using spectroscopic methods such as IR, NMR, and mass spectroscopy, as well as single-crystal X-ray diffraction analysis . These techniques allow for the determination of the molecular geometry, the presence of functional groups, and the overall conformation of the molecule in the solid state. For example, the crystallographic analysis of a related oxazole derivative revealed the presence of intramolecular hydrogen bonds stabilizing the molecular structure .

Chemical Reactions Analysis

Indazole and its derivatives participate in various chemical reactions, which can be used to modify the compound or synthesize new derivatives. The presence of reactive functional groups, such as the ester group in ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate, allows for transformations into other functional groups through reactions like hydrolysis, decarboxylation, and condensation . These reactions can be exploited to create a diverse array of indazole-based compounds with potential applications in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives are influenced by their molecular structure. Factors such as the presence of substituents, the nature of functional groups, and the overall molecular geometry affect properties like solubility, melting point, and reactivity. The synthesis of variously substituted oxazoles, for example, demonstrates how different substituents can be introduced to alter the compound's properties . The analysis of these properties is essential for understanding the behavior of these compounds in different environments and for their application in chemical synthesis and drug design.

Scientific Research Applications

Synthesis and Characterization

Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate has been utilized in various synthesis and characterization studies. For instance, Ghelani et al. (2017) explored the preparation of ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate, which is a key intermediate in the synthesis of novel indazole bearing oxadiazole derivatives with antimicrobial properties (Ghelani, Khunt, & Naliapara, 2017). Similarly, Lebedˈ et al. (2012) studied the cyclocondensation of ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, leading to the formation of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012).

Chemical Reactions and Synthesis Routes

Various researches have been conducted on the chemical reactions and synthesis routes involving ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate. Matiychuk et al. (2011) reported a new method for the synthesis of ethyl 1-aryl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylates using a one-step recyclization method (Matiychuk, Potopnyk, Luboradzki, & Obushak, 2011). Cox et al. (2003) explored the synthesis of chiral 2-aminoalkyloxazole-4-carboxylates from isoxazol-5(2H)-ones, demonstrating the versatility of this compound in organic synthesis (Cox, Prager, & Svensson, 2003).

Pharmacological and Biological Activities

In terms of pharmacological and biological activities, researchers like Hong et al. (2020) focused on the N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate, a derivative of ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate, highlighting its potential in various chemical transformations (Hong et al., 2020). Amutha and Nagarajan (2012) synthesized a series of 4,6-diaryl-4,5-dihydro-3-hydroxy-2H-indazoles, showcasing the compound's relevance in creating substances with potential antimicrobial activities (Amutha & Nagarajan, 2012).

Material Science and Chemical Engineering

In material science and chemical engineering, Seike et al. (2013) conducted a study on the synthesis, structure, and properties of ethyl naphth[2,3-f]isoindole-1-carboxylate, derived from a similar chemical structure, demonstrating its potential application in material sciences (Seike, Yamagami, Kakitani, Kuwajima, Uoyama, Nagaoka, Nakae, Mori, Okujima, & Uno, 2013).

Future Directions

Indazole, the core structure in “Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate”, has been found to have a wide variety of biological properties . Therefore, it is suggested that the medicinal properties of indazole and its derivatives should be explored in the future for the treatment of various pathological conditions .

properties

IUPAC Name

ethyl 3-oxo-2H-indazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-15-10(14)12-8-6-4-3-5-7(8)9(13)11-12/h3-6H,2H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZCKRFBTMJGTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342740
Record name Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate

CAS RN

16105-24-1
Record name Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
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Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
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Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
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Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
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Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate

Citations

For This Compound
1
Citations
R Sekioka, S Honda, H Akashiba, J Yarimizu… - Bioorganic & Medicinal …, 2020 - Elsevier
Gamma-secretase modulators (GSMs) selectively lower amyloid-β42 (Aβ42) and are therefore potential disease-modifying drugs for Alzheimer’s disease (AD). Here, we report the …
Number of citations: 12 www.sciencedirect.com

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